(2-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Description

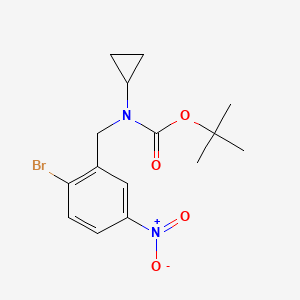

(2-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a synthetic intermediate characterized by a benzyl scaffold substituted with bromine (Br) and nitro (NO₂) groups at the 2- and 5-positions, respectively. The cyclopropyl-carbamic acid tert-butyl ester moiety is appended to the benzyl group, forming a sterically hindered structure. This compound is likely utilized in medicinal chemistry or organic synthesis due to its reactive bromine and nitro substituents, which enable cross-coupling or reduction reactions.

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(19)17(11-4-5-11)9-10-8-12(18(20)21)6-7-13(10)16/h6-8,11H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQSDJHODMYPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of benzyl compounds followed by nitration to introduce the nitro group. The cyclopropyl-carbamic acid tert-butyl ester moiety is then attached through a series of reactions involving carbamation and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, amides.

Substitution: Iodobenzyl derivatives, other halogenated compounds.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: The compound's reactivity with biological molecules can be explored for drug development.

Medicine: Potential use in pharmaceuticals for treating diseases.

Industry: Application in material science for the development of new materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electrophilic Reactivity: The bromo and nitro groups in the target compound enhance electrophilic reactivity compared to the cyano or iodo groups in analogs, making it more suitable for nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

- Steric Effects: The tert-butyl group in all compounds provides steric protection to the carbamate, enhancing stability.

- Biological Target Compatibility : The pyrrolo-triazolo-pyrazine moiety in patent analogs suggests kinase or protease inhibition applications, whereas the nitro group in the target compound may confer redox activity or serve as a leaving group .

Physicochemical Properties

| Property | Target Compound | (R)-2-Iodomethyl-pyrrolidine analog (AK Scientific) | Patent Cyanoethyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~420 (estimated) | ~350 (CAS 1260610-71-6) | ~500 (estimated) |

| Solubility | Likely low in water | Not reported; likely organic-soluble | Organic solvents (DMSO, DMF) |

| Stability | Sensitive to light/moisture | Stable under inert conditions | Requires dry storage |

| Hazard Profile | Bromo/nitro: potential mutagen | Skin/eye irritant (Category 2) | No direct data; cyano may be toxic |

Safety Notes:

- Cyanoethyl analogs (Patent EP) likely require stringent handling due to cyanide release risks under decomposition .

Biological Activity

(2-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure incorporates a brominated benzyl group and a cyclopropyl ring, which may contribute to its unique pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula: CHBrNO

- CAS Number: 138985724

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that benzyl carbamates can inhibit bacterial growth, suggesting that this compound may also possess similar properties. The presence of the nitro group is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell processes.

Anticancer Activity

Preliminary studies suggest that related compounds have demonstrated anticancer properties. For example, nitro-substituted benzyl compounds have been shown to induce apoptosis in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways leading to cell death.

Enzyme Inhibition

Compounds with carbamate functionalities are known inhibitors of certain enzymes. Research has indicated that they can act as acetylcholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's. The potential for this compound to inhibit similar targets warrants further investigation.

Case Studies

- Antibacterial Activity : A study on related nitrobenzyl compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that this compound could exhibit comparable efficacy.

- Cytotoxicity : In vitro assays on human cancer cell lines demonstrated that compounds with similar structural motifs showed IC values in the low micromolar range, indicating potent cytotoxic effects. Further testing is required to determine the specific IC for this compound.

- Mechanistic Studies : Investigations into the mechanism of action have highlighted that nitro groups can facilitate electron transfer processes, potentially leading to oxidative stress in target cells, contributing to their cytotoxic effects.

Data Table

Q & A

Q. How can researchers optimize the synthesis of (2-Bromo-5-nitro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, as demonstrated for analogous tert-butyl esters in carbamic acid syntheses .

- Nitro-Benzyl Bromination : Optimize bromination conditions (e.g., NBS in CCl₄ under UV light) to ensure regioselectivity at the 2-position, similar to protocols for brominated thiophene derivatives .

- Purity Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards, as in catalog specifications for brominated aromatic compounds .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃) to resolve cyclopropane protons (δ 1.3–1.5 ppm) and tert-butyl groups (δ 1.37 ppm), referencing spectral data for structurally similar esters .

- Mass Spectrometry : Employ ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns, aligning with methodologies for tert-butyl carbamates .

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures, noting precedents for nitro-aromatic compounds requiring storage below -20°C .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

- Temperature Control : Store at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated aryl compounds .

- Moisture Avoidance : Use desiccants (e.g., silica gel) in storage containers, given the hygroscopic nature of tert-butyl esters .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to reduce signal broadening caused by restricted rotation in the cyclopropane-carbamate moiety .

- 2D Correlation Spectroscopy : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons in the nitro-benzyl group .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) to validate assignments .

Q. What experimental frameworks are suitable for studying its environmental fate?

Methodological Answer:

- Laboratory Simulations : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL) to assess hydrolysis rates (pH 4–9 buffers) and photolysis under UV light .

- Biotic Transformation Assays : Use microbial consortia (e.g., soil slurries) to track degradation pathways via LC-MS/MS, as applied to halogenated aromatics .

Q. How can researchers design experiments to elucidate its reaction mechanisms in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., oxidative addition of the bromo group) .

- Intermediate Trapping : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., MeOH) during Suzuki-Miyaura coupling to detect transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.